Azilsartan-d4
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Overview
Description
Synthesis Analysis
Azilsartan has been studied in the context of its cocrystals. Two novel cocrystals of azilsartan (AZ-BIP, AZ-BPE) were studied by solution crystallization . The structures of these two cocrystals were characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Molecular Structure Analysis
Azilsartan’s molecular structure has been analyzed in the context of its cocrystals . The crystal structures show different molecular configurations and assembly which are predominantly stabilized by the classical hydrogen bonds as well as C–H···N and C–H···O interactions .Chemical Reactions Analysis
A gas chromatographic method has been developed for the simultaneous determination of six organic residual solvents in azilsartan bulk drug .Physical And Chemical Properties Analysis
The chemical formula of Azilsartan-d4 is C25H18D4N4O5, with a molecular weight of 470.54 g/mol .Scientific Research Applications
Analytical Method Development for Azilsartan Medoxomil
Azilsartan medoxomil, a potent antihypertensive drug, requires efficient analytical methods for quality control. A study by Swain et al. (2015) developed a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for identifying degradation products of azilsartan medoxomil under various stress conditions. This method is crucial for ensuring the drug's safety and quality by detecting potential degradation products that could affect its efficacy (Swain, Patel, Palaniappan, Sahu, & Samanthula, 2015).
Azilsartan's Role in Hypertension Management
Rakugi et al. (2012) conducted a randomized, double-blind study comparing azilsartan to candesartan in Japanese patients with grade I–II essential hypertension. The study found azilsartan to be more effective in lowering blood pressure over a 24-hour period, highlighting its potential for better hypertension management (Rakugi, Enya, Sugiura, & Ikeda, 2012).
Azilsartan's Anti-inflammatory Effects in Periodontitis
A study by de Araújo et al. (2014) explored azilsartan's effects on bone loss and inflammation in a rat model of periodontitis. The findings suggest that azilsartan not only reduced bone loss but also decreased inflammation markers, indicating its potential application beyond hypertension management (de Araújo, Varela, Brito, de Medeiros, Araújo, Nascimento, & de Araújo Júnior, 2014).
Comparative Pharmacology of Azilsartan
Kurtz & Kajiya (2012) reviewed the pharmacological distinctions of azilsartan compared to other sartans, emphasizing its superior efficacy in controlling systolic blood pressure. This comparative analysis supports the clinical interest in azilsartan for hypertension treatment due to its unique pharmacological properties (Kurtz & Kajiya, 2012).
Molecular and Cellular Effects of Azilsartan
Kajiya et al. (2011) investigated the pleiotropic effects of azilsartan, focusing on its impact on adipocyte differentiation and vascular cell proliferation. Their findings suggest azilsartan may offer benefits in managing cardiometabolic diseases beyond its primary role as an antihypertensive agent (Kajiya, Ho, Wang, Vilardi, & Kurtz, 2011).
Mechanism of Action
Target of Action
Azilsartan, the active moiety of Azilsartan medoxomil, primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Mode of Action
Azilsartan functions as an Angiotensin II receptor blocker (ARB) . It lowers blood pressure by blocking the action of Angiotensin II at the AT1 receptor . Angiotensin II is a potent vasoconstrictor that binds to the AT1 receptor, stimulating the synthesis and release of aldosterone, and reducing water excretion through the kidneys . By blocking this interaction, Azilsartan helps to relax and widen blood vessels, thereby reducing blood pressure .
Biochemical Pathways
Azilsartan affects the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . Preclinical studies have suggested that Azilsartan may have pleiotropic effects beyond its primary antihypertensive role. These effects could involve differential gene expression, up-regulation of membrane receptors, and a favorable effect on selective intracellular biochemical and pro-atherosclerotic pathways .
Pharmacokinetics
Azilsartan has a bioavailability of about 60%, with a peak plasma concentration (Tmax) reached between 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours . Azilsartan shows a higher affinity, a more potent inhibitory effect, and slower dissociation from the AT1 receptor than other ARBs .
Result of Action
The molecular and cellular effects of Azilsartan are primarily related to its blockade of the AT1 receptor. This results in vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys . Additionally, Azilsartan has been found to enhance adipogenesis and exert greater effects than other ARBs on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .
Action Environment
Azilsartan’s action, efficacy, and stability can be influenced by environmental factors. For instance, it shows a greater extent of degradation, up to 40%, with hydrogen peroxide. It is degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-ZGAVCIBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NOC(=O)N5)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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